molecular formula C21H27ClN4O B2659763 1-(3-Chlorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)urea CAS No. 868228-51-7

1-(3-Chlorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)urea

Cat. No. B2659763
M. Wt: 386.92
InChI Key: LJIDKAQCRUFBLE-UHFFFAOYSA-N
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Description

The compound “1-(3-Chlorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)urea” is a complex organic molecule. It contains a urea group attached to a 3-chlorophenyl group and a 1-phenylpropan-2-yl group, which is further substituted with a 4-methylpiperazin-1-yl group .


Synthesis Analysis

The synthesis of similar piperazine derivatives has been reported in the literature . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds has been assigned by High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions. For instance, the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .

Scientific Research Applications

Antimycobacterial Agents

A study on 1,5-Diphenylpyrrole derivatives, closely related to the compound , evaluated their antimycobacterial activity. These derivatives showed significant activity against Mycobacterium tuberculosis, with some compounds displaying better activity than standard treatments like streptomycin and isoniazid. This research highlights the potential of similar compounds in treating tuberculosis and other mycobacterial infections (Biava et al., 2008).

Insecticidal Applications

Research on novel insecticides, including compounds similar to 1-(3-Chlorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)urea, demonstrated their efficacy in interfering with cuticle deposition in insects, resulting in failure to moult or pupate. These findings suggest potential applications of these compounds as safe and effective insecticides for agricultural and public health purposes (Mulder & Gijswijt, 1973).

Corrosion Inhibition

Another application area is corrosion inhibition, where derivatives of this compound have shown to effectively inhibit mild steel corrosion in acid solutions. Their effectiveness as inhibitors highlights the potential for these compounds in industrial applications, particularly in protecting metal surfaces against corrosive environments (Bahrami & Hosseini, 2012).

Anticancer Agents

The compound's derivatives have been explored for their anticancer properties. In particular, research on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives demonstrated significant antiproliferative effects against various cancer cell lines, suggesting the potential of these compounds as novel anticancer agents (Jian Feng et al., 2020).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activity , suggesting potential future research directions in these areas.

properties

IUPAC Name

1-(3-chlorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN4O/c1-16(23-21(27)24-19-10-6-9-18(22)15-19)20(17-7-4-3-5-8-17)26-13-11-25(2)12-14-26/h3-10,15-16,20H,11-14H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIDKAQCRUFBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)urea

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